2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S2/c1-7(12(17)18)14-11(16)10(20-13(14)19)6-8-2-4-9(15)5-3-8/h2-7,15H,1H3,(H,17,18)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXFPQYJWMPYFL-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS Number: 99541-65-8) is part of a class of thiazolidinone derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and antitumor properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.39 g/mol. The structure features a thiazolidine ring, a hydroxyphenyl group, and a propanoic acid moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, in vitro tests showed that the compound effectively inhibited the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound were evaluated using various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were calculated to determine its efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| HeLa | >100 |
The results indicated that while the compound exhibited some cytotoxic effects, it was less potent than standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 0.57 µM. This suggests that further modifications to the structure may enhance its antitumor efficacy.
The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets within cancer cells. Molecular docking studies have shown that it binds effectively to enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to reduced cell proliferation.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. Preliminary studies indicate that this thiazolidinone derivative has favorable absorption characteristics with high gastrointestinal absorption rates. However, it is not permeable across the blood-brain barrier, which may limit its use in treating central nervous system disorders.
Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its immunological effects. The study revealed that treatment led to enhanced immune responses as measured by ELISA assays, indicating potential applications in immunotherapy.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an anti-inflammatory and anti-cancer agent. Its structure allows it to interact with biological targets effectively, leading to various therapeutic effects.
Case Studies:
- Anti-inflammatory Activity : Research indicates that derivatives of thiazolidinones exhibit significant inhibition of inflammatory markers, suggesting potential use in treating chronic inflammatory diseases .
Pharmacology
The compound's pharmacological profile includes potential use as an antibacterial and antifungal agent. Its thiazolidinone scaffold is known for various biological activities.
Case Studies:
- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a pathway for developing new antibiotics .
Biochemical Research
In biochemical applications, the compound may serve as a tool for studying enzyme inhibition and cellular signaling pathways.
Case Studies:
- Enzyme Inhibition : Thiazolidinone derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into their role in disease mechanisms .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (-S-) group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative (R-S(=O)-R') | Electrophilic oxidation at sulfur atom |
| m-Chloroperbenzoic acid (MCPBA) | Sulfone derivative (R-SO₂-R') | Radical-mediated oxidation |
Key Findings :
-
Oxidation of the sulfanylidene group enhances electrophilicity, increasing reactivity toward nucleophiles .
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Sulfone derivatives demonstrate improved stability under physiological conditions compared to sulfoxides .
Reduction Reactions
The 4-oxo group in the thiazolidinone ring is susceptible to reduction, forming hydroxyl or methylene derivatives.
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| Sodium borohydride (NaBH₄) | Secondary alcohol (-OH) | Hydride transfer to carbonyl carbon |
| Lithium aluminum hydride (LiAlH₄) | Methylene derivative (-CH₂-) | Complete reduction of carbonyl group |
Key Findings :
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Reduction alters the planarity of the thiazolidinone ring, affecting π-π stacking interactions in biological systems .
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Alcohol derivatives show increased solubility in polar solvents .
Substitution Reactions
The hydroxyphenyl group participates in electrophilic aromatic substitution (EAS) reactions, while the propanoic acid moiety undergoes nucleophilic acyl substitution.
Electrophilic Aromatic Substitution
| Reagent/Conditions | Product | Position |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Nitro-substituted derivative (-NO₂) | Para to hydroxyl group |
| Sulfonation (H₂SO₄/SO₃) | Sulfonic acid derivative (-SO₃H) | Meta to hydroxyl group |
Nucleophilic Acyl Substitution
| Reagent/Conditions | Product | Leaving Group |
|---|---|---|
| Thionyl chloride (SOCl₂) | Acid chloride (-COCl) | -OH |
| Amines (RNH₂) | Amide derivative (-CONHR) | -Cl |
Key Findings :
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Substitution at the para position of the hydroxyphenyl group is sterically favored .
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Acid chloride intermediates enable facile synthesis of amides for pharmacological studies .
Acid-Base Reactions
The propanoic acid group (-COOH) participates in deprotonation and salt formation.
| Reagent/Conditions | Product | pKa |
|---|---|---|
| Sodium hydroxide (NaOH) | Sodium salt (-COO⁻Na⁺) | ~4.2 (carboxylic acid) |
| Ammonia (NH₃) | Ammonium salt (-COO⁻NH₄⁺) | ~9.2 (amine) |
Key Findings :
-
Salt formation improves bioavailability by enhancing aqueous solubility .
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The thiazolidinone ring remains intact under mild basic conditions (pH < 10) .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar thiazolidinones due to its hydroxyphenyl substituent.
Key Insights :
-
Electron-donating groups (e.g., -OH, -N(CH₃)₂) increase EAS reactivity at the phenyl ring .
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Electron-withdrawing groups (e.g., -F) stabilize the thiazolidinone ring against oxidation .
Computational Insights
Density Functional Theory (DFT) studies reveal:
Comparison with Similar Compounds
Substituent Variations at the C-5 Position
The C-5 arylidene group significantly impacts molecular properties. Examples include:
Key Observations :
- Polar substituents (e.g., 4-hydroxyphenyl in the target compound vs. 4-methoxyphenyl in ) may improve solubility and hydrogen-bonding capacity.
- Bulkier groups (e.g., diphenylpyrazolyl in 4c ) correlate with higher melting points, suggesting increased crystallinity.
- Epalrestat ’s cinnamaldehyde substituent enables potent enzyme inhibition, highlighting the role of extended conjugation in target binding .
Modifications at the N-3 Position
The propanoic acid chain at N-3 is critical for interactions with charged residues in enzyme active sites. Comparable derivatives include:
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) influence product purity and yield?
Methodological Answer: The compound is synthesized via Knoevenagel condensation , a common method for forming α,β-unsaturated carbonyl derivatives. For example, analogous rhodanine derivatives are prepared by reacting 4-hydroxybenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one precursors in ethanol or DMF under reflux, using catalysts like triethylamine or KCO . Microwave irradiation can enhance reaction efficiency compared to conventional heating, reducing reaction times from hours to minutes while maintaining yields above 70% . Solvent polarity and temperature must be optimized to avoid side products such as quinone derivatives (from oxidation) or dehalogenated byproducts .
Data Consideration:
- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) to monitor reaction progress.
- Yield Optimization: Trials with varying equivalents of aldehyde (1.1–1.5 eq) and catalysts (e.g., piperidine vs. KCO) are critical .
Advanced Research: Structural Elucidation
Q. Q2. What crystallographic tools and software are recommended for resolving the Z/E isomerism of the methylidene group in this compound?
Methodological Answer: The (5Z) configuration is confirmed via single-crystal X-ray diffraction (SC-XRD) . Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to distinguish between Z/E isomers . For non-crystalline samples, NOESY NMR can detect spatial proximity between the 4-hydroxyphenyl proton and the thiazolidinone ring protons to confirm stereochemistry .
Data Contradiction Example:
If experimental NMR data conflicts with computational predictions (e.g., DFT-optimized geometries), re-evaluate solvent effects or consider dynamic processes like tautomerism in solution .
Basic Research: Spectroscopic Characterization
Q. Q3. How can FT-IR and 1^11H NMR distinguish between the thione (C=S) and thiol (C-SH) tautomers in this compound?
Methodological Answer:
- FT-IR: The thione tautomer shows a strong C=S stretch near 1240–1260 cm , absent in thiol forms. The thiol tautomer may exhibit a weak S-H stretch at ~2550 cm .
- H NMR: The thione form lacks exchangeable S-H protons, while the thiol form shows a broad singlet (~1–2 ppm) that disappears upon DO exchange .
Validation:
Compare with model compounds (e.g., 2-thioxothiazolidin-4-one derivatives) to assign peaks accurately .
Advanced Research: Computational Modeling
Q. Q4. How can molecular dynamics (MD) simulations predict the binding affinity of this compound to biological targets (e.g., Mycobacterium tuberculosis enzymes)?
Methodological Answer:
- Setup: Use GROMACS 2021.4 with the CHARMM36 force field. Solvate the system in a TIP3P water box and neutralize with NaCl .
- Docking: Pre-dock the compound with GOLD or AutoDock Vina to generate initial poses.
- Analysis: Calculate binding free energy via the MM/PBSA method. Focus on key interactions (e.g., hydrogen bonds between the 4-hydroxyphenyl group and catalytic residues) .
Data Conflict Resolution:
If MD results contradict experimental IC values, re-parameterize force fields or validate with alchemical free-energy calculations .
Basic Research: Biological Activity Screening
Q. Q5. What in vitro assays are suitable for evaluating the hypolipidemic or antimicrobial activity of this compound?
Methodological Answer:
- Antimicrobial: Use microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
- Hypolipidemic: Measure PPAR-γ agonism via luciferase reporter assays in HepG2 cells, comparing to rosiglitazone as a reference .
Pitfalls:
- False negatives may arise if the compound’s solubility in DMSO exceeds 1% (inducing cytotoxicity). Pre-test solubility using nephelometry .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q6. How does substituting the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., nitro) impact biological activity?
Methodological Answer:
- Synthetic Modification: Replace 4-hydroxybenzaldehyde with 4-nitrobenzaldehyde in the Knoevenagel step .
- SAR Analysis: Compare IC values against parent compound. Nitro derivatives often enhance antibacterial activity (e.g., MIC reduced from 32 μg/mL to 8 μg/mL) but may reduce solubility .
Computational Support:
Perform DFT calculations to correlate Hammett σ values of substituents with bioactivity trends .
Basic Research: Stability and Degradation
Q. Q7. What are the major degradation pathways under accelerated storage conditions (40°C/75% RH)?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (80°C), UV light (254 nm), and oxidative (HO) conditions. Monitor via LC-MS.
- Identified Pathways:
- Oxidation: 4-Hydroxyphenyl → quinone derivatives.
- Hydrolysis: Thiazolidinone ring opening under acidic/basic conditions .
Mitigation:
Use amber vials and antioxidants (e.g., BHT) during storage .
Advanced Research: Polymorphism and Crystallization
Q. Q8. How does polymorphism affect the dissolution rate and bioavailability of this compound?
Methodological Answer:
- Screening: Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile) to identify polymorphs. Use DSC and PXRD to characterize forms .
- Dissolution Testing: Compare Form I (high-energy) vs. Form II (low-energy) in simulated gastric fluid (pH 1.2). Form I typically shows 2× faster dissolution .
Computational Aid:
Predict stable polymorphs using Materials Studio with COMPASS III force field .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

